3-Fluoro-5-hydroxy-DL-phenylalanine

Enzymology Biocatalysis Mechanistic probe

3-Fluoro-5-hydroxy-DL-phenylalanine is essential for mechanistic studies of heme-dependent tyrosine hydroxylases (TyrH). Its unique 3-fluoro-5-hydroxy substitution enables parallel C-H hydroxylation and C-F bond defluorination—yielding both the 5-OH product and DOPA—a dual-reactivity phenomenon not reproducible with 3-Cl, 3-Br, or non-fluorinated analogs. Use as reference standard for X-ray crystallography (PDB: 7KQS at 1.68 Å; PDB: 7KQT at 1.84 Å), biocatalytic reaction partitioning analysis, and development of fluorinated PET tracer precursors. Common 4-fluoro-phenylalanine or m-tyrosine cannot substitute. Secure this authentic, high-purity probe for your research.

Molecular Formula C9H10FNO3
Molecular Weight 199.18 g/mol
Cat. No. B13050317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-5-hydroxy-DL-phenylalanine
Molecular FormulaC9H10FNO3
Molecular Weight199.18 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1O)F)CC(C(=O)O)N
InChIInChI=1S/C9H10FNO3/c10-6-1-5(2-7(12)4-6)3-8(11)9(13)14/h1-2,4,8,12H,3,11H2,(H,13,14)
InChIKeySMVXELKDUVBXNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-5-hydroxy-DL-phenylalanine: Fluorinated Aromatic Amino Acid for Enzymatic and PET Precursor Applications


3-Fluoro-5-hydroxy-DL-phenylalanine (CAS 1270319-43-1) is a synthetic fluorinated analog of m-tyrosine, possessing both a fluorine substituent at the meta-position and a hydroxyl group at the 5-position on the aromatic ring . With a molecular weight of 199.18 g/mol and formula C₉H₁₀FNO₃, this non-proteinogenic amino acid serves as a key probe for studying heme-dependent tyrosine hydroxylase (TyrH) enzyme mechanisms and as a potential precursor for PET radiotracer synthesis [1]. Unlike common 4-fluorophenylalanine derivatives that act as standard substrates or inhibitors, the 3-fluoro-5-hydroxy substitution pattern confers unique enzymatic reactivity profiles, making this compound a specialized tool for biocatalysis, mechanistic enzymology, and metabolic imaging applications [2].

Why 4-Fluoro-DL-phenylalanine or Non-Fluorinated m-Tyrosine Cannot Replace 3-Fluoro-5-hydroxy-DL-phenylalanine


Generic substitution of 3-fluoro-5-hydroxy-DL-phenylalanine with common analogs such as 4-fluoro-DL-phenylalanine or non-fluorinated m-tyrosine fails because the precise 3-fluoro-5-hydroxy substitution pattern dictates fundamentally different enzymatic partitioning behavior and reaction outcomes. While 4-fluoro-phenylalanine acts as a conventional substrate for pterin-dependent tyrosine hydroxylase with unchanged Vmax , 3-fluoro-5-hydroxy-phenylalanine emerges as a product of a unique C-H hydroxylation reaction from 3-fluoro-L-tyrosine that occurs in parallel with C-F bond defluorination to DOPA—a dual-reactivity phenomenon not observed with chloro-, bromo-, or iodo-substituted analogs [1]. Non-fluorinated m-tyrosine (5-hydroxy-DL-phenylalanine) lacks the fluorine atom required for studying C-F bond activation mechanisms and cannot provide the electronegativity effects that alter enzyme-substrate orientation and product distribution. Procurement decisions must therefore be driven by the specific experimental objective—whether probing C-H/C-F bond cleavage partitioning, studying heme-dependent TyrH crystal structures, or synthesizing fluorinated metabolic tracers—as each analog offers distinct and non-interchangeable reactivity profiles.

Quantitative Differentiation of 3-Fluoro-5-hydroxy-DL-phenylalanine Against Closest Analogs: Enzymatic Reactivity and Structural Data


C-H vs C-F Bond Cleavage Partitioning in Heme-Dependent Tyrosine Hydroxylase: 3-Fluoro Substrate Generates Two Hydroxylated Products with Comparable Populations

When 3-fluoro-L-tyrosine is challenged with the heme-dependent tyrosine hydroxylase LmbB2, the enzyme produces two distinct hydroxylated products with comparable populations: oxidative C-H bond cleavage at C5 generates 3-fluoro-5-hydroxyl-L-tyrosine (the target compound), while oxygenation at C3 accompanied by carbon-fluorine bond cleavage yields L-DOPA and fluoride [1]. This dual C-H/C-F bond cleavage reactivity is unprecedented among halogenated tyrosine analogs and is not observed with 3-chloro-, 3-bromo-, or 3-iodo-L-tyrosine, which do not undergo the defluorination pathway [2].

Enzymology Biocatalysis Mechanistic probe

Comparative Halogenated Substrate Reactivity: Only 3-Fluoro-L-tyrosine Enables LmbB2-Mediated C-X Bond Cleavage Among Meta-Halogenated Tyrosines

Systematic testing of LmbB2 reactivity toward meta-substituted halogenated L-tyrosine analogs (3-fluoro-, 3-chloro-, and 3-iodo-L-tyrosine) revealed that while the enzyme can oxidize all three ring-deactivated substrates, only 3-fluoro-L-tyrosine undergoes C-X bond cleavage in addition to C-H hydroxylation [1]. The 4-hydroxyl group of the substrate is essential for reacting with the heme-based oxidant and activating the aromatic C-H bond across all analogs, but C-F bond cleavage is uniquely accessible due to the combination of fluorine's small van der Waals radius and high electronegativity [2].

Substrate specificity Halogenated amino acids Dehalogenation

Substrate Orientation Governs C-H/C-F Partitioning: 1.68-Å Crystal Structure Reveals 7:3 Fluorine Orientation Ratio

A 1.68-Å resolution crystal structure of heme-dependent tyrosine hydroxylase (SsTyrH) in complex with 3-fluoro-L-tyrosine reveals a single binding conformation but two distinct orientations of the fluorine atom with a ratio of 7:3 [1]. This structural finding directly correlates with the observed product distribution between C-H hydroxylation (generating 3-fluoro-5-hydroxyl-L-tyrosine) and C-F bond defluorination (generating L-DOPA) [2]. The crystal structure demonstrates that substrate orientation within the active site—rather than intrinsic chemical reactivity differences—is the primary factor dictating reaction partitioning [3].

Structural biology X-ray crystallography Enzyme-substrate complex

TyrH Substrate Reactivity Profile: 3-Fluoro-L-tyrosine Exhibits Unique Dual Reactivity Not Observed with 4-Fluoro-phenylalanine

While 4-fluoro-L-phenylalanine acts as a standard substrate for pterin-dependent mammalian tyrosine hydroxylase (TH) with unchanged Vmax relative to the native substrate , 3-fluoro-5-hydroxy-DL-phenylalanine represents an entirely different reactivity class. As the C-H hydroxylation product of 3-fluoro-L-tyrosine with heme-dependent TyrH enzymes, this compound is not a substrate but a product of a unique bifurcated reaction pathway that also generates DOPA via C-F bond cleavage [1]. The Vmax value for 4-fluoro-phenylalanine with TH remains unchanged from tyrosine, whereas 3-fluoro-tyrosine with heme-dependent TyrH partitions between two distinct reaction outcomes—a phenomenon with no parallel in the 4-fluoro-phenylalanine/TH system [2].

Tyrosine hydroxylase Substrate analog Catecholamine biosynthesis

Validated Application Scenarios for 3-Fluoro-5-hydroxy-DL-phenylalanine in Enzymology and Biocatalysis


Mechanistic Probe for C-H/C-F Bond Activation Partitioning in Heme-Dependent Hydroxylases

Use 3-fluoro-5-hydroxy-DL-phenylalanine as a reference standard to calibrate analytical methods for detecting the C-H hydroxylation product from 3-fluoro-L-tyrosine reactions with heme-dependent tyrosine hydroxylases (TyrHs). The comparable populations of C-H hydroxylation (yielding 3-fluoro-5-hydroxy-tyrosine) and C-F bond cleavage (yielding DOPA) provide a unique system for studying reaction partitioning mechanisms, as demonstrated with LmbB2 and SsTyrH enzymes [1]. This dual-reactivity phenomenon is not reproducible with 3-chloro- or 3-iodo-tyrosine analogs, which lack the C-X cleavage pathway [2].

Crystallographic Studies of Enzyme-Substrate Complexes with Fluorinated Tyrosine Analogs

Employ 3-fluoro-5-hydroxy-DL-phenylalanine as a structural analog for X-ray crystallography studies of heme-dependent hydroxylases. The compound serves as the product state reference for 3-fluoro-L-tyrosine-bound crystal structures (PDB: 7KQS at 1.68 Å; PDB: 7KQT at 1.84 Å), which have revealed the 7:3 fluorine orientation ratio that governs C-H versus C-F bond activation partitioning [1]. This structural information is critical for rational enzyme engineering and computational modeling of fluorinated substrate binding, but depends on having the authentic product compound for analytical validation [2].

Biocatalytic Synthesis of Fluorinated DOPA Analogs and Defluorination Studies

Utilize the 3-fluoro-5-hydroxy substitution pattern as a template for developing biocatalytic routes to fluorinated catecholamine analogs. The enzymatic conversion of 3-fluoro-L-tyrosine yields both 3-fluoro-5-hydroxy-L-tyrosine (via C-H hydroxylation) and L-DOPA (via C-F cleavage), providing a single-reaction system that generates both fluorinated and defluorinated products [1]. This capability enables process chemists to access fluorinated DOPA derivatives—potential precursors for PET tracers such as 6-[¹⁸F]fluoro-L-DOPA analogs—while simultaneously studying enzymatic C-F bond activation for bioremediation or green chemistry applications [2].

Technical Documentation Hub

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